molecular formula C11H15N5O3 B1674996 Lobucavir CAS No. 127759-89-1

Lobucavir

Cat. No. B1674996
M. Wt: 265.27 g/mol
InChI Key: GWFOVSGRNGAGDL-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Lobucavir is described in a paper titled "A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194" . Unfortunately, the detailed synthesis process is not available in the search results.


Molecular Structure Analysis

Lobucavir has a molecular formula of C11H15N5O3 . The InChIKey is GWFOVSGRNGAGDL-FSDSQADBSA-N . Unfortunately, the detailed molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . Unfortunately, the detailed chemical reactions analysis is not available in the search results.


Physical And Chemical Properties Analysis

Lobucavir has a molar mass of 265.273 g·mol−1 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.

Scientific Research Applications

Antiviral Efficacy in Chronic HBV Infection

Lobucavir, identified as a cyclobutyl-guanosine nucleoside analogue, has shown significant antiviral efficacy in the woodchuck model of chronic hepatitis B virus (HBV) infection. Daily oral treatment with Lobucavir effectively reduced WHV-viremia in chronically infected woodchucks, indicating its potential for treating HBV in humans. The study highlighted the drug's capacity to suppress viremia, with a minimal effective dose identified, which underscores its potential application in clinical settings for HBV management (Genovesi et al., 2000).

Enzymatic Aminoacylation for Prodrug Synthesis

Research on the synthesis of Lobucavir prodrug has revealed the regioselective coupling of Lobucavir with valine using enzymatic reactions. This process is crucial for developing a Lobucavir prodrug, demonstrating the drug's versatility and the innovative approaches to enhance its pharmacokinetic properties for better therapeutic outcomes. The study indicates the potential for creating more effective Lobucavir-based treatments through chemical modifications (Hanson et al., 2000).

Regional Absorption Studies

Investigations into the regional absorption of Lobucavir have provided insights into its pharmacokinetics, particularly how it is absorbed differently across various segments of the intestine. This research is vital for understanding the optimal administration route and enhancing the drug's bioavailability, aiming to maximize its therapeutic efficacy while minimizing potential systemic exposure and side effects. Such studies inform the development of dosing strategies that could improve patient outcomes in treating viral infections (Yang et al., 2006).

Proliferative Changes in Mice

Research on Lobucavir-induced proliferative changes in mice has contributed to understanding the drug's long-term safety profile. By examining the neoplastic lesions and comparing them with other nucleoside analogues, scientists can evaluate the carcinogenic potential of Lobucavir, which is essential for assessing the risks and benefits of its clinical use. This study underscores the importance of comprehensive safety evaluations in the development of antiviral drugs (Woicke et al., 2007).

properties

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFOVSGRNGAGDL-FSDSQADBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155063
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobucavir

CAS RN

127759-89-1, 126062-18-8
Record name Lobucavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127759-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobucavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobucavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12531
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lobucavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBUCAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobucavir
Reactant of Route 2
Lobucavir
Reactant of Route 3
Reactant of Route 3
Lobucavir
Reactant of Route 4
Reactant of Route 4
Lobucavir
Reactant of Route 5
Lobucavir
Reactant of Route 6
Lobucavir

Citations

For This Compound
1,120
Citations
M Seifer, RK Hamatake, RJ Colonno… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… of lobucavir in 2.2.15 cells may be the result of poor phosphorylation in vivo. Kinetic studies revealed that BMS-200475–TP and lobucavir-… -200475–TP and lobucavir-TP are nonobligate …
Number of citations: 284 journals.asm.org
J Singh, GS Bisacchi, S Ahmad… - … Process Research & …, 1998 - ACS Publications
… In this paper we provide the full description of this synthesis of lobucavir, obtained in 35−40% … Finally, we developed a single-step conversion of the intermediate 20b to lobucavir. …
Number of citations: 31 pubs.acs.org
RL Hanson, Z Shi, DB Brzozowski, A Banerjee… - Bioorganic & medicinal …, 2000 - Elsevier
… groups of lobucavir (BMS 180194) with valine. Either hydroxyl group of lobucavir could be … The final intermediate for lobucavir prodrug, N-[(phenylmethoxy)carbonyl]-L-valine, [(1S,2R,…
Number of citations: 52 www.sciencedirect.com
DJ Tenney, G Yamanaka, SM Voss… - Antimicrobial agents …, 1997 - Am Soc Microbiol
Lobucavir (LBV) is a deoxyguanine nucleoside analog with broad-spectrum antiviral activity. LBV was previously shown to inhibit herpes simplex virus (HSV) DNA polymerase after …
Number of citations: 58 journals.asm.org
EV Genovesi, L Lamb, I Medina, D Taylor, M Seifer… - Antiviral research, 2000 - Elsevier
… Lobucavir, given at daily doses of 10 and 20 mg/kg body … Changes in EPA in sera of lobucavir treated animals were … dose of lobucavir in WHV-carrier woodchucks was ≈5 mg/kg. …
Number of citations: 29 www.sciencedirect.com
Ying, D Clercq, Nicholson, Furman… - Journal of viral …, 2000 - Wiley Online Library
Several nucleoside analogues (penciclovir, lobucavir, dioxalane guanine [DXG], 1‐β‐2,6‐diaminopurine dioxalane [DAPD], L‐FMAU, lamivudine) and acyclic nucleoside phosphonate …
Number of citations: 171 onlinelibrary.wiley.com
J Woicke, SK Durham, MG Mense - Experimental and Toxicologic …, 2007 - Elsevier
… Lobucavir is both a nucleoside analogue with a broad spectrum of activity against … of lobucavir administered to mice. Neoplastic changes following the oral administration of lobucavir …
Number of citations: 2 www.sciencedirect.com
J Neyts, E De Clercq - Transplantation, 1999 - journals.lww.com
Background. Mycophenolate mofetil (MMF) has been approved as an immunosuppressive agent in kidney transplant recipients and may thus be used concomitantly with antiherpetic …
Number of citations: 23 journals.lww.com
Z Yang, P Manitpisitkul, RJ Sawchuk - Journal of pharmaceutical sciences, 2006 - Elsevier
The regional absorption of lobucavir (LBV), an experimental antiviral agent, and ganciclovir (DHPG) was investigated in rabbit intestine using an in situ single‐pass perfusion technique. …
Number of citations: 10 www.sciencedirect.com
B Petty, M Wachsman, M Jordan, H Burgee… - Antiviral Research, 1995 - elibrary.ru
… Lobucavir is a promising new drug with activity against … of twice-daily doses of lobucavir in clinically stable subjects … Groups of 8 subjects received lobucavir (n= 6) or placebo (n= 2) …
Number of citations: 3 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.